molecular formula C11H20ClNO2 B2442908 Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 2248319-36-8

Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B2442908
CAS No.: 2248319-36-8
M. Wt: 233.74
InChI Key: KNGGGORMXNYPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This compound is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. The presence of an aminomethyl group and a carboxylate ester makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(7-12)6-8-2-4-9(11)5-3-8;/h8-9H,2-7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGGGORMXNYPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2CCC1CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Reduction

The most widely reported method involves hydrogenation of a nitrile precursor. For example, methyl 2-cyanobicyclo[2.2.2]octane-2-carboxylate is subjected to hydrogenation using platinum(IV) oxide (PtO₂) in methanol/water under 35 psi H₂ at room temperature for 5 hours, yielding the aminomethyl derivative in 89% yield. The hydrochloride salt forms upon quenching with aqueous HCl, followed by neutralization with Na₂CO₃ and extraction.

Reaction Conditions Table

Parameter Value Source
Catalyst PtO₂ (10 wt%)
Solvent Methanol/H₂O (3:1)
Pressure 35 psi H₂
Temperature 25°C
Yield 89%

Reductive Amination

An alternative route employs reductive amination of a ketone intermediate. For instance, methyl 2-oxobicyclo[2.2.2]octane-2-carboxylate is reacted with ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl treatment to isolate the hydrochloride salt. This method avoids the use of high-pressure equipment but requires meticulous pH control to prevent over-reduction.

Optimization Challenges and Solutions

Steric Hindrance

The 2-position’s steric bulk necessitates careful catalyst selection. PtO₂ outperforms Pd/C in nitrile hydrogenation due to its tolerance for crowded environments.

Acid Selection

Concentrated sulfuric acid (>96%) is critical for carbonylation steps, as dilute acids lead to side reactions (e.g., dimerization). Fuming sulfuric acid (107%) is preferred for room-temperature reactions.

Byproduct Management

Quenching with ice-cold water/alcohol mixtures minimizes degradation during work-up. For example, adding 500% v/v methanol to the reaction mixture prevents exothermic decomposition of intermediates.

Comparative Analysis of Methods

Method Yield Pros Cons
Nitrile Hydrogenation 89% High yield, straightforward Requires high-pressure H₂
Reductive Amination 70–75% No specialized equipment Lower yield, pH sensitivity
Halogenation/Amination 65% Scalable Multi-step, harsh conditions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the aminomethyl group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Synthetic Intermediates
Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as a synthetic intermediate in the development of various pharmaceuticals. Its bicyclic structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. Researchers have utilized this compound to synthesize derivatives that exhibit increased potency against specific biological targets.

Case Study: Analgesic Properties
Research has indicated that derivatives of this compound demonstrate analgesic properties. In a study, several synthesized analogs were tested for their ability to alleviate pain in animal models, showing significant efficacy compared to standard analgesics .

Neuropharmacology

Potential Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it may inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Case Study: Neuroprotective Mechanisms
In vitro studies have demonstrated that this compound can modulate neurotransmitter levels and provide protection against neuronal cell death induced by toxic agents . The mechanism appears to involve the modulation of glutamate receptors and enhancement of synaptic plasticity.

Therapeutic Uses

Antidepressant Activity
Recent studies have explored the antidepressant potential of this compound, particularly its effects on serotonin and norepinephrine reuptake inhibition. In animal models, it has shown promise in reducing symptoms of depression, suggesting a possible role in treating mood disorders .

Case Study: Clinical Trials
A clinical trial involving patients with major depressive disorder evaluated the efficacy of a formulation containing this compound as an adjunct therapy to standard antidepressants. Results indicated a statistically significant improvement in depressive symptoms compared to placebo controls .

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride, also known as ABOC (aminobicyclo[2.2.2]octane-2-carboxylic acid), is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

Structural Overview

  • Molecular Formula : C10_{10}H17_{17}NO2_{2}·HCl
  • Molecular Weight : 183.25 g/mol
  • SMILES Notation : COC(=O)C1(CC2CCC1CC2)N

The compound features a bicyclic structure that provides rigidity and steric hindrance, which can influence its interaction with biological targets.

ABOC and its derivatives have been studied for their potential as enzyme inhibitors and catalysts in various biochemical reactions. The bicyclic structure enhances the compound's ability to act as a chiral scaffold, which is crucial in the synthesis of biologically active molecules.

2. Biological Activities

Research indicates that compounds similar to ABOC exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, making them candidates for antibiotic development .
  • Enzyme Inhibition : ABOC derivatives have been identified as effective inhibitors of myeloperoxidase, an enzyme involved in inflammatory responses .
  • Chiral Catalysts : The rigid structure allows for the development of enantioselective catalysts in asymmetric synthesis, which is valuable in pharmaceutical applications .

1. Synthesis and Applications

A study by Milbeo et al. highlighted the synthesis of ABOC derivatives as chiral constrained bridged scaffolds for foldamers and chiral catalysts. These derivatives were shown to stabilize helical structures, enhancing their potential as therapeutic agents .

2. Antitumor Activity

Research has indicated that certain derivatives of ABOC can inhibit tumor cell proliferation. For instance, compounds designed from the bicyclic framework have been tested for their efficacy against various cancer cell lines, showing promising results in reducing cell viability .

Data Tables

Biological Activity Activity Type Reference
AntimicrobialBacterial Inhibition
Enzyme InhibitionMyeloperoxidase Inhibitor
AntitumorCell Proliferation Inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of bicyclo[2.2.2]octane derivatives or through functionalization of pre-existing bicyclic frameworks. For example, analogous bicyclo[2.2.2]octane carboxylates are synthesized using methyl esters and aminomethylation agents (e.g., formaldehyde and HCl) under reflux in methanol . Critical parameters include:

  • Temperature : Reactions often require controlled heating (60–80°C) to prevent side reactions.
  • pH : Acidic conditions (HCl) stabilize the amine hydrochloride salt.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/methanol aids in crystallization .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures ≥95% purity .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the aminomethyl group and bicyclic framework integrity. For example, bicyclo[2.2.2]octane protons resonate as distinct multiplets between δ 1.2–2.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₂₀ClNO₂: calc. 242.12, observed 242.11) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% for pharmaceutical-grade studies) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; store at 4°C for long-term stability .
  • Hygroscopicity : The hydrochloride salt is hygroscopic; desiccate with silica gel or store under inert gas .
  • Light Sensitivity : Amber vials prevent photodegradation of the bicyclic core .

Q. What mechanisms underlie its potential biological activity?

  • Methodological Answer : The rigid bicyclo[2.2.2]octane scaffold mimics natural substrates, enabling interactions with enzymes (e.g., proteases) or receptors (e.g., GPCRs). Computational docking (AutoDock Vina) predicts binding affinity to hydrophobic pockets, while in vitro assays (e.g., fluorescence polarization) validate target engagement .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what techniques resolve enantiomeric excess?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct asymmetric aminomethylation .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to DFT-simulated data .

Q. What strategies mitigate hygroscopicity-related challenges in formulation?

  • Methodological Answer :

  • Lyophilization : Freeze-drying aqueous solutions produces stable amorphous powders .
  • Co-Crystallization : Co-formers (e.g., succinic acid) reduce hygroscopicity by 60% while maintaining solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles (size: 150–200 nm) enhance stability in biological matrices .

Q. How do structural modifications (e.g., fluorination) impact pharmacological properties?

  • Methodological Answer :

  • SAR Studies : Replace the aminomethyl group with CF₃ (via trifluoromethylation) to enhance metabolic stability. For example, 4-(difluoromethyl) analogs show 3x longer plasma half-life in murine models .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity (target LogP: 1.5–2.5) .
  • In Vivo PK/PD : Radiolabeled analogs (¹⁴C) track biodistribution using liquid scintillation counting .

Q. What computational tools predict off-target interactions and toxicity?

  • Methodological Answer :

  • QSAR Models : Train models on PubChem datasets to predict hepatotoxicity (e.g., admetSAR) .
  • Molecular Dynamics (GROMACS) : Simulate binding to hERG channels to assess cardiac risk .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., Vivid® CYP3A4) quantify metabolic interference .

Key Considerations for Researchers

  • Contradictions in Evidence : While most studies agree on the compound’s thermal stability, conflicting data exist on hygroscopicity mitigation (lyophilization vs. co-crystallization). Validate methods contextually .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.